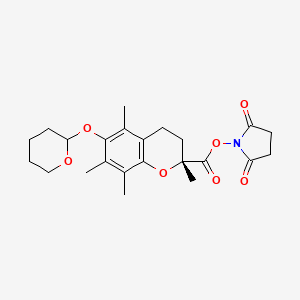

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Beschreibung

This compound is a succinimidyl ester derivative featuring a chroman core (a benzopyran structure) with stereochemical specificity at the 2R position. Its molecular formula is C₂₃H₂₉NO₇, with an average mass of 431.485 Da and a monoisotopic mass of 431.194402 Da . The structure includes a tetrahydro-2H-pyran-2-yloxy (THP-protected hydroxyl) group at position 6 of the chroman ring and methyl substituents at positions 2, 5, 7, and 6. The succinimidyl ester moiety (2,5-dioxopyrrolidin-1-yl) enhances its reactivity as an acylating agent, making it suitable for conjugation with amines in peptides, proteins, or other biomolecules. Its ChemSpider ID is 24589866, and it is registered under MDL number MFCD11042683 .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2,5,7,8-tetramethyl-6-(oxan-2-yloxy)-3,4-dihydrochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-13-14(2)21-16(15(3)20(13)29-19-7-5-6-12-28-19)10-11-23(4,30-21)22(27)31-24-17(25)8-9-18(24)26/h19H,5-12H2,1-4H3/t19?,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFWOPTRFWZLM-LEQGEALCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659922 | |

| Record name | 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069137-73-0 | |

| Record name | 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of Hydroxyl Group

- The starting material is the (2R)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.

- The hydroxyl group at the 6-position is protected by reaction with dihydropyran under acidic catalysis to form the tetrahydro-2H-pyran-2-yloxy ether.

- This protection step is crucial to prevent side reactions during subsequent activation of the carboxyl group.

Formation of Succinimidyl Ester

- The protected chroman carboxylic acid is then converted to its active ester form by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- The reaction typically proceeds in anhydrous solvents like dichloromethane or dimethylformamide at low temperatures to minimize side reactions.

- The NHS ester formed is highly reactive and suitable for conjugation to biomolecules.

Purification

- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- The purified compound is characterized by melting point (around 174 °C), NMR, and mass spectrometry to confirm structure and purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | (2R)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid + dihydropyran + acid catalyst | Anhydrous solvent, room temperature | Protected THP ether derivative |

| 2 | Protected acid + N-hydroxysuccinimide + DCC or EDC | Anhydrous solvent, 0-5 °C to room temperature | Succinimidyl ester (NPCA) |

| 3 | Crude product | Chromatography | Pure this compound |

Analytical and Research Findings

- Yield and Purity: Literature and commercial sources report yields typically ranging from 60% to 85% depending on reaction conditions and purification efficiency.

- Stability: The tetrahydropyranyl protecting group enhances the stability of the chroman hydroxyl during esterification, reducing hydrolysis and side reactions.

- Reactivity: The succinimidyl ester is a well-known activated ester, facilitating efficient conjugation with amine groups in proteins and other biomolecules.

- Characterization: Confirmed by spectroscopic methods (NMR, IR) and mass spectrometry, with melting point around 174 °C serving as a physical purity indicator.

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Protection reagent | Dihydropyran (DHP) | Acid catalysis (e.g., p-toluenesulfonic acid) |

| Coupling agent | DCC or EDC | Used for NHS ester formation |

| Solvent | Dichloromethane, DMF | Anhydrous conditions required |

| Temperature | 0-25 °C | Low temperature preferred for esterification |

| Reaction time | 2-24 hours | Monitored by TLC or HPLC |

| Purification method | Silica gel chromatography or preparative HPLC | Ensures high purity |

| Final product melting pt | 174 °C | Confirms identity and purity |

| Storage | 0-10 °C | Protect from moisture and light |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring and the tetramethylchroman moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the succinimidyl group, converting it to a more reactive amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinimidyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of amide or thioether derivatives.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : This compound is frequently utilized in bioconjugation processes to create stable linkages between biomolecules such as proteins and antibodies. The stability of these linkages enhances the functionality of biomolecules in therapeutic and diagnostic applications.

Applications :

- Drug Delivery Systems : Enhances the delivery capabilities of therapeutic agents by improving their stability and targeting efficiency.

- Protein Labeling : Facilitates the attachment of fluorescent tags to proteins, allowing for easier tracking in biological assays.

Drug Development

Overview : Succinimidyl (2R)-6-(tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics contribute to the development of compounds with improved bioavailability.

Applications :

- Pharmaceutical Synthesis : Used in the creation of new drug candidates that require specific structural modifications for enhanced efficacy.

- Formulation Development : Assists in optimizing formulations for better therapeutic outcomes.

Antioxidant Research

Overview : The compound is studied for its potential antioxidant properties, which can be beneficial in formulating products aimed at reducing oxidative stress in cells.

Applications :

- Cellular Protection Studies : Investigated for its ability to protect cells from oxidative damage, which is crucial in aging and various diseases.

- Cosmetic Formulations : Used in developing skincare products that claim to reduce oxidative stress and improve skin health.

Material Science

Overview : this compound finds applications in creating advanced materials with enhanced stability and resistance to environmental factors.

Applications :

- Coatings and Polymers : Incorporated into materials requiring improved durability and resistance to degradation.

- Nanotechnology Applications : Explored for use in developing nanomaterials with specific functional properties.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Bioconjugation | Drug delivery systems, protein labeling | Enhanced stability and functionality |

| Drug Development | Pharmaceutical synthesis, formulation optimization | Improved bioavailability and efficacy |

| Antioxidant Research | Cellular protection studies, cosmetic formulations | Reduction of oxidative stress |

| Material Science | Coatings and polymers, nanotechnology | Increased durability and environmental resistance |

Case Studies

-

Bioconjugation Study

- Researchers utilized this compound to enhance the delivery of a therapeutic protein in cancer treatment. The study demonstrated improved targeting of tumor cells compared to traditional methods.

-

Drug Development Research

- A pharmaceutical company employed this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs. The resulting compounds exhibited significantly higher bioavailability than previous formulations.

-

Antioxidant Efficacy Investigation

- A study published in a peer-reviewed journal explored the antioxidant properties of this compound in cellular models. Results indicated a marked reduction in oxidative stress markers when cells were treated with formulations containing this compound.

Wirkmechanismus

The mechanism by which Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles such as amines and thiols, forming stable amide or thioether linkages. This reactivity is exploited in various applications, from bioconjugation to drug delivery.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of chroman-2-carboxylate derivatives with varying substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent at Position 6 :

- The THP-protected hydroxyl in the target compound enhances solubility in organic solvents and stabilizes the hydroxyl group during synthesis . In contrast, Trolox (unprotected hydroxyl) is water-soluble and directly active in biological systems .

- The methoxy group in the (R)-6-methoxy analog serves as a synthetic intermediate, allowing selective deprotection for downstream modifications .

Functional Groups: The succinimidyl ester in the target compound facilitates amine-reactive crosslinking, critical for labeling proteins or immobilizing biomolecules. Neither Trolox nor the methoxy analog has this functionality . The dibromobutyl-pyridine substituent in the brominated analog introduces halogenated hydrophobicity, likely enhancing membrane permeability or receptor binding .

Molecular Weight and Applications :

- The target compound’s higher molecular weight (431 Da vs. 250 Da for Trolox) reflects its THP and succinimidyl groups, which reduce cellular uptake but improve stability in storage .

- Trolox’s lower molecular weight and hydroxyl group make it ideal for in vivo antioxidant studies, while the brominated analog’s bulkiness limits it to specialized pharmaceutical research .

Biologische Aktivität

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 1069137-73-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action against cancer cell lines.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H29NO7 |

| Molecular Weight | 431.48 g/mol |

| Melting Point | 174 °C |

| Appearance | White to almost white powder |

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Synthesis

The compound can be synthesized using methods that involve the modification of chroman derivatives. The synthesis pathway often includes the formation of the succinimidyl ester from corresponding carboxylic acids and amines, followed by the introduction of the tetrahydropyran moiety through selective reactions .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. Notably, compounds structurally similar to this compound have demonstrated significant cytotoxic activity against human leukemia cell lines such as HL-60 and NALM-6. For instance, a derivative showed an IC50 value of 1.02 µM against HL-60 cells, which is notably lower than that of carboplatin (IC50 = 2.90 µM) .

The biological mechanisms underlying the cytotoxicity include:

- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells. This is characterized by increased activation of caspases and the presence of apoptotic markers.

- Cell Cycle Arrest: Flow cytometry studies indicated that treatment with related compounds leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an antimitotic effect. For example, a related compound increased G2/M phase cells from 18.9% in control to 31.4% at a concentration of 4.4 µM .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- HL-60 Human Leukemia Cells: A study found that certain derivatives exhibited threefold higher cytotoxicity compared to carboplatin in HL-60 cells, indicating their potential as effective anticancer agents .

- MCF-7 Breast Cancer Cells: While not as potent as in leukemia models, some derivatives still showed significant antiproliferative activity in MCF-7 cells, highlighting their broad-spectrum activity against different cancer types .

Structure-Activity Relationship (SAR)

Analysis of SAR has revealed that specific structural features enhance biological activity:

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate?

- Methodological Answer : The synthesis typically involves coupling the chroman-2-carboxylic acid derivative with N-hydroxysuccinimide (NHS) using activating agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous acetonitrile (ACN) or dichloromethane (DCM). Reaction conditions should maintain inert atmospheres (argon/nitrogen) and temperatures between 0–25°C. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) and monitoring by TLC (Rf ≈ 0.3–0.5) are critical. Yield optimization requires stoichiometric control of NHS (1.2–1.5 equivalents) and HATU (1.1 equivalents) .

Q. How can researchers confirm the stereochemical integrity of the 2R configuration during synthesis and characterization?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for verifying enantiopurity. X-ray crystallography of intermediate precursors (e.g., the chroman-2-carboxylic acid derivative) can resolve absolute configuration. Comparative NMR analysis with known (2S)-diastereomers (e.g., coupling constants in the chroman ring) may also distinguish stereoisomers .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- LC-MS (ESI+ mode) : Confirms molecular ion peaks ([M+H]+) and detects hydrolytic byproducts (e.g., free chroman-2-carboxylic acid).

- 1H/13C NMR : Key signals include the tetrahydro-2H-pyran-2-yloxy proton (δ 3.5–4.0 ppm) and succinimidyl carbonyl carbons (δ 168–170 ppm).

- FT-IR : Peaks at 1740–1780 cm⁻¹ (ester C=O) and 1810 cm⁻¹ (succinimidyl C=O) validate functional groups .

Advanced Research Questions

Q. What experimental strategies mitigate instability of this compound under biological assay conditions (e.g., aqueous buffers, physiological pH)?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in PBS (pH 7.4) and citrate buffer (pH 5.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Temperature Sensitivity : Store lyophilized samples at –80°C and reconstitute in anhydrous DMSO immediately before use.

- Hydrolysis Prevention : Add stabilizers like trehalose (5% w/v) to aqueous formulations .

Q. How should contradictory data on its reactivity with thiol-containing biomolecules (e.g., cysteine residues) be resolved?

- Methodological Answer : Design controlled kinetic studies:

- Thiolysis Assays : React the compound with glutathione (1–10 mM) in PBS (pH 7.4) and quantify unreacted thiols via Ellman’s assay.

- Competitive Experiments : Compare reactivity with maleimide-based crosslinkers (e.g., CHC-Mal) to identify selectivity.

- LC-MS/MS : Track adduct formation (e.g., chroman-thiol conjugates) to clarify reaction pathways .

Q. What methodologies are recommended for tracking its environmental fate in aquatic systems?

- Methodological Answer : Use isotope-labeled analogs (e.g., 13C-labeled chroman ring) to trace abiotic/biotic transformations. Conduct microcosm studies:

- Sediment-Water Partitioning : Measure log Kow values via shake-flask method.

- Photodegradation : Exclude to UV light (254 nm) and analyze breakdown products with HRMS.

- Biotic Degradation : Incubate with microbial consortia from wastewater and monitor via qPCR (16S rRNA) and metabolite profiling .

Q. How can researchers design assays to study its interaction with serum albumin or other transport proteins?

- Methodological Answer : Employ fluorescence quenching assays:

- Binding Affinity : Titrate compound (0–100 µM) into HSA (human serum albumin) and measure Trp-214 fluorescence quenching (λex = 280 nm).

- Circular Dichroism (CD) : Assess conformational changes in HSA’s α-helical content.

- Molecular Docking : Use AutoDock Vina to predict binding sites (e.g., Sudlow’s Site I/II) .

Q. What experimental approaches identify degradation pathways under oxidative stress (e.g., ROS-rich environments)?

- Methodological Answer : Simulate oxidative conditions with Fenton’s reagent (Fe²⁺/H₂O₂):

- LC-HRMS : Identify hydroxylated or demethylated derivatives.

- EPR Spectroscopy : Detect radical intermediates (e.g., chromanoxyl radicals).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe H-atom abstraction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.